molecular formula C5H7N3S B1603928 5-(Methylthio)pyrazin-2-amine CAS No. 251549-38-9

5-(Methylthio)pyrazin-2-amine

Cat. No. B1603928
Key on ui cas rn: 251549-38-9
M. Wt: 141.2 g/mol
InChI Key: IPBKLPYWVRTALX-UHFFFAOYSA-N
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Patent
US06531492B1

Procedure details

2-Amino-5-bromopyrazine can be prepared from aminopyrazine as described (Tetrahedron, Vol. 44, pp. 2977-2984 (1988)). Reaction of 2-amino-5-bromopyrazine with sodium methanethiolate proceeds to form 2-amino-5-methylthiopyrazine (J. Het. Chem., Vol. 28, pp. 1131-1137 (1991)). Oxidation of 2-amino-5-methylthiopyrazine with m-chloroperbenzoic acid produces 2-amino-5-methanesulfonylpyrazine. 2-Hydrazino-5-methanesulfonylpyrazine can be prepared by known procedures (J. Het. Chem., Vol. 27, pp. 2151-2163 (1990)). Subsequent reaction of 2-Hydrazino-5-methanesulfonylpyrazine with 4,4,4-trifluoro-1-(4-methoxyphenyl)-1,3-butanedione (made from 4-methoxyacetophenone and ethyl trifluoroacetate via Scheme 1) can then produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5](Br)=[CH:4][N:3]=1.NC1C=NC=CN=1.[CH3:16][S-:17].[Na+]>>[NH2:1][C:2]1[CH:7]=[N:6][C:5]([S:17][CH3:16])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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